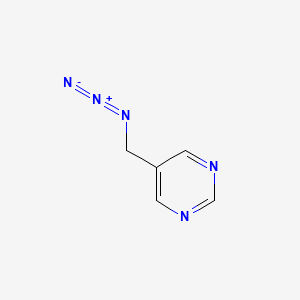
(3S,5S)-5-methylmorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-methylmorpholine-3-carboxamide is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is part of the morpholine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-methylmorpholine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methylmorpholine and carboxylic acid derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired stereochemistry is achieved.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids, bases, and sometimes metal catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-5-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but typically involve nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(3S,5S)-5-methylmorpholine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3S,5S)-5-methylmorpholine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s stereochemistry is crucial for its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5R)-5-methylmorpholine-3-carboxamide: This is a stereoisomer with a different spatial arrangement of atoms.
3,5-dimethylmorpholine: A related compound with two methyl groups instead of one.
5-methylmorpholine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
(3S,5S)-5-methylmorpholine-3-carboxamide is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(3S,5S)-5-methylmorpholine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-10-3-5(8-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5-/m0/s1 |
Clé InChI |
DRLVZCHGWVVPME-WHFBIAKZSA-N |
SMILES isomérique |
C[C@H]1COC[C@H](N1)C(=O)N |
SMILES canonique |
CC1COCC(N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


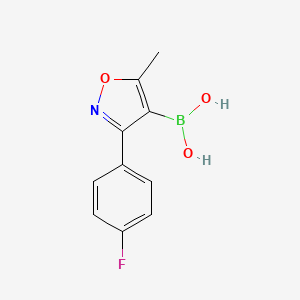
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
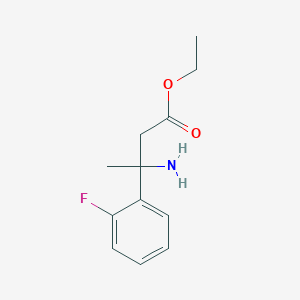
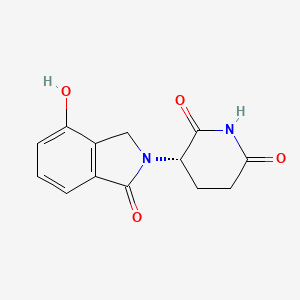

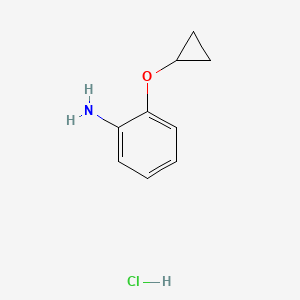
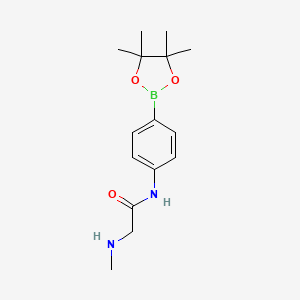

![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
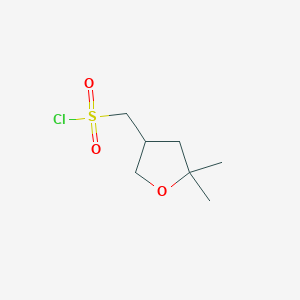
![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)
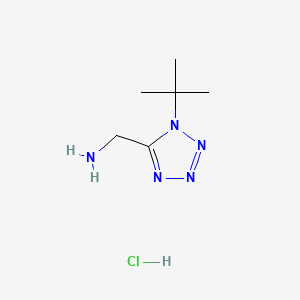
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)
